1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE
Description
1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a trifluoroethanone group, a bromophenyl group, and a thienyl group
Properties
IUPAC Name |
1-[3-amino-4-(4-bromophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF3N2OS2/c20-10-5-3-9(4-6-10)11-8-12(13-2-1-7-27-13)25-18-14(11)15(24)16(28-18)17(26)19(21,22)23/h1-8H,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDFSDWRGDPULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Br)C(=C(S3)C(=O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE involves several steps. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, utilizing boron reagents and palladium catalysts.
Scientific Research Applications
1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The trifluoroethanone group is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and thienyl groups contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
1-[3-AMINO-4-(4-BROMOPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]-2,2,2-TRIFLUORO-1-ETHANONE can be compared with other thienopyridine derivatives, such as thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines These compounds share similar structural features but differ in their functional groups and biological activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
